

Application Notes and Protocols for endo-BCN CE-Phosphoramidite Oligonucleotide Synthesis

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Compound of Interest		
Compound Name:	endo-BCN CE-Phosphoramidite	
Cat. No.:	B14888865	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bicyclo[6.1.0]nonyne (BCN) is a highly reactive and stable cyclooctyne used for copper-free click chemistry. The **endo-BCN CE-Phosphoramidite** enables the direct incorporation of this moiety into oligonucleotides during standard solid-phase synthesis. Unlike other cyclooctynes like dibenzocyclooctyne (DBCO), BCN is reactive with both azides through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and tetrazines via Inverse Electron Demand Diels-Alder (IEDDA) reactions[1][2][3][4][5][6]. This dual reactivity makes endo-BCN a versatile tool for conjugating oligonucleotides to a wide array of molecules, including fluorophores, peptides, and proteins, on solid surfaces or in solution[3][4][6]. The endo stereoisomer is particularly noted for its high reaction rates and suitability for modifying macromolecules where steric hindrance may be a concern[2][7].

These application notes provide a detailed protocol for the automated synthesis of oligonucleotides modified with **endo-BCN CE-Phosphoramidite**, including specific parameters for coupling, oxidation, and deprotection.

Data Presentation

Table 1: Synthesis Parameters for **endo-BCN CE-Phosphoramidite** This table summarizes the recommended conditions for incorporating **endo-BCN CE-Phosphoramidite** into an oligonucleotide sequence during automated solid-phase synthesis.



Parameter	Condition	Notes
Reagent	endo-BCN CE- Phosphoramidite	Dissolve in anhydrous acetonitrile to standard concentration (e.g., 0.1 M).
Coupling Time	6 minutes	A significantly extended coupling time is required compared to standard nucleoside phosphoramidites[3].
Oxidation	0.5 M (1S)-(+)-(10- camphorsulfonyl)-oxaziridine (CSO) in dry acetonitrile	Incompatible with standard iodine oxidation[3]. Oxidize for 2 minutes.
Detritylation	Standard dichloroacetic acid (DCA) in dichloromethane	The BCN moiety is sensitive to strong acids like trichloroacetic acid (TCA)[8]. DCA is a milder alternative.
Cleavage & Deprotection	Ammonium hydroxide or AMA (Ammonium hydroxide/40% Methylamine 1:1)	Follow standard deprotection times. The BCN group is stable under these conditions.
Final DMT Group Removal	DMT-on Protocol Recommended	The BCN modification is acid- sensitive; therefore, the final acid-induced DMT removal step on the synthesizer should be skipped[3]. Purification is performed with the DMT group attached.

Experimental Protocols Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis



This protocol outlines the steps for incorporating **endo-BCN CE-Phosphoramidite** using an automated DNA/RNA synthesizer.

- 1. Reagent Preparation:
- Dissolve **endo-BCN CE-Phosphoramidite** in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Ensure all other synthesis reagents (activator, capping reagents, deblock solution, and oxidant) are fresh and properly installed on the synthesizer.
- 2. Synthesis Cycle for endo-BCN Incorporation:
- Detritylation: The 5'-DMT group of the growing oligonucleotide chain is removed using a solution of dichloroacetic acid in dichloromethane to expose the 5'-hydroxyl group.
- Coupling: The prepared endo-BCN CE-Phosphoramidite solution is activated by an
 activator (e.g., Tetrazole or DCI) and delivered to the synthesis column. The reaction is
 allowed to proceed for 6 minutes to ensure efficient coupling[3].
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate triester. This step must not use standard iodine solution. Use a solution of 0.5 M CSO in anhydrous acetonitrile for 2 minutes[3].
- The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired sequence is synthesized.
- 3. Post-Synthesis Cleavage and Deprotection (DMT-on):
- After the final synthesis cycle, ensure the terminal 5'-DMT group remains on the oligonucleotide (DMT-on protocol)[3].
- Transfer the solid support to a screw-cap vial.
- Add concentrated ammonium hydroxide or AMA solution to the vial.



- Heat the sealed vial at the recommended temperature and duration (e.g., 55 °C for 8-12 hours for ammonium hydroxide; 65 °C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone[9][10].
- After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

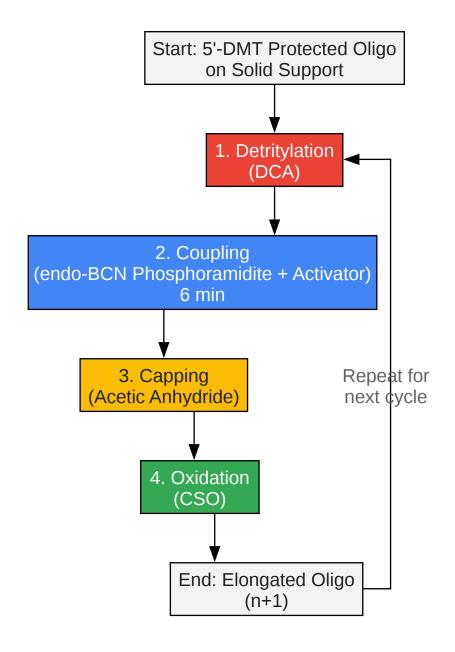
4. Purification:

- The crude DMT-on oligonucleotide is purified using reverse-phase HPLC or cartridge purification. The hydrophobicity of the DMT group allows for excellent separation from failure sequences that lack the DMT group.
- After purification, the DMT group can be removed by treatment with an aqueous acid solution (e.g., 80% acetic acid).
- The final product should be desalted using methods such as ethanol precipitation or sizeexclusion chromatography.

Visualizations

Diagram 1: Automated Oligonucleotide Synthesis Cycle



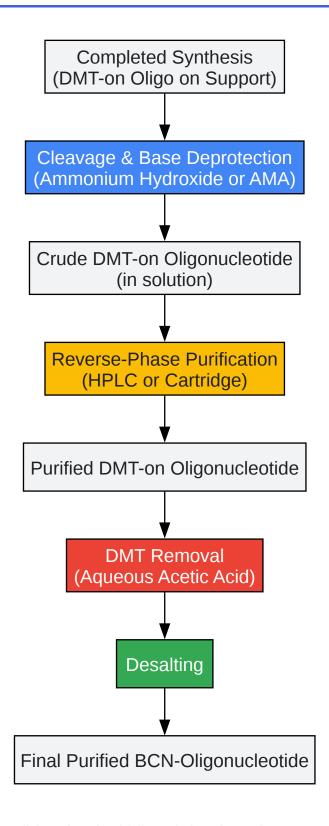


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Caption: Workflow of a single cycle in automated oligonucleotide synthesis.

Diagram 2: Post-Synthesis and Purification Workflow



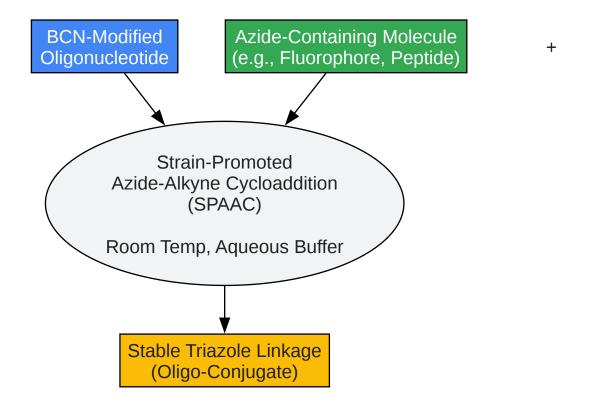


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Caption: Steps for processing the oligonucleotide after solid-phase synthesis.

Diagram 3: SPAAC Copper-Free Click Reaction





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Caption: Reaction of a BCN-modified oligonucleotide with an azide.

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